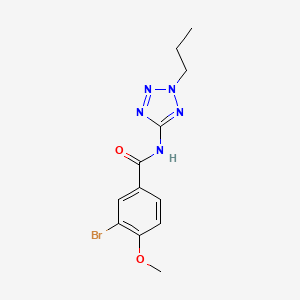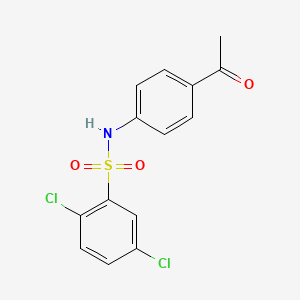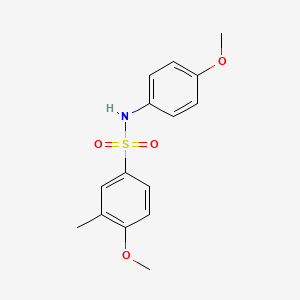
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide, also known as CMPI, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. CMPI is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mecanismo De Acción
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has been shown to inhibit the release of glutamate by blocking the activity of the vesicular glutamate transporter (VGLUT). VGLUT is responsible for the packaging of glutamate into synaptic vesicles, which are then released into the synaptic cleft. By inhibiting the activity of VGLUT, this compound reduces the amount of glutamate released into the synaptic cleft, thereby reducing excitatory neurotransmission.
Biochemical and Physiological Effects:
The inhibition of glutamate release by this compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce seizure activity in animal models of epilepsy, suggesting that it may have potential as an antiepileptic drug. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide in laboratory experiments is its specificity for VGLUT. Unlike other compounds that inhibit glutamate release through non-specific mechanisms, this compound specifically targets VGLUT, making it a valuable tool for studying the role of glutamate in various neurological disorders. However, one limitation of using this compound in laboratory experiments is its relatively low potency. Higher concentrations of this compound are required to achieve the desired effects, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Another area of interest is the study of this compound in animal models of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the use of this compound as a tool in the study of ionotropic glutamate receptors warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its specific inhibition of VGLUT makes it a valuable tool for studying the role of glutamate in various neurological disorders. While there are limitations to its use in laboratory experiments, there are several future directions for research on this compound, including the development of more potent analogs and the study of its effects in animal models of other neurological disorders.
Métodos De Síntesis
The synthesis of 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has been achieved through various methods, including the reaction of 2-chloro-4-methylbenzoic acid with piperidine and 1,1'-carbonyldiimidazole, and the reaction of 2-chloro-4-methylbenzoyl chloride with piperidine and triethylamine. These methods have yielded this compound in good yields and purity.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that plays a role in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a tool in the study of ionotropic glutamate receptors.
Propiedades
IUPAC Name |
1-(2-chloro-4-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9-2-3-11(12(15)8-9)14(19)17-6-4-10(5-7-17)13(16)18/h2-3,8,10H,4-7H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMPZHMEBVCKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)

![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)


![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)




